Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl-
Description
Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- (CAS: 1311870-36-6), is a cyclopropane-derived carboxamide compound featuring a 3-bromophenyl substituent and a methyl-thiazolyl moiety. The compound is commercially available for research purposes, but detailed synthetic protocols, physicochemical properties (e.g., melting point, solubility), and biological studies remain unreported in the provided evidence .
Properties
IUPAC Name |
2-(3-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c1-17(14-16-5-6-19-14)13(18)12-8-11(12)9-3-2-4-10(15)7-9/h2-7,11-12H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMRIOJCQJFGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CS1)C(=O)C2CC2C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- typically involves multi-step organic reactions. One common route includes the formation of the cyclopropane ring followed by the introduction of the bromophenyl and thiazole groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and minimizing waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine to a hydrogen atom.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents are often employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, disrupting normal cellular processes. The thiazole ring is often involved in these interactions due to its ability to form hydrogen bonds and π-π interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
- Structure : Shares the 3-bromophenyl and cyclopropane-carboxamide core but replaces the methyl-thiazolyl group with diethylamine.
- Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine (Procedure A, 77% yield).
- Properties : Crystalline solid (mp 102.2–102.5°C) with moderate polarity (Rf 0.23 in hexanes/EtOAc 1:1).
- Significance : Demonstrates the impact of amine substituents on physical state; diethylamine yields a stable crystalline product, contrasting with the oil-like consistency of other derivatives .
Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structure : Cyclopropanecarboxamide core with a 3-chlorophenyl and tetrahydrofuran-derived substituent.
- Application : Used as a fungicide, highlighting the agrochemical relevance of cyclopropane carboxamides.
N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide
- Structure : Cyclopropanecarboxamide linked to a benzothiazole ring (vs. a simple thiazole in the target compound).
- Properties : Molecular formula C11H9ClN2OS, 95% purity for research use.
- Significance : The benzo[d]thiazole moiety enhances aromaticity and may influence binding affinity in biological systems compared to the target compound’s thiazolyl group .
Comparative Data Table
| Compound Name | Substituents | Molecular Formula | Synthesis Yield | Physical State | Application |
|---|---|---|---|---|---|
| Target Compound | 3-Bromophenyl, methyl-thiazolyl | Not reported | Not reported | Not reported | Research chemical |
| 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide | 3-Bromophenyl, diethylamine | C14H17BrNO | 77% | Crystalline solid | Synthetic intermediate |
| Cyprofuram | 3-Chlorophenyl, tetrahydrofuran | C14H15ClN2O2 | Not reported | Not reported | Fungicide |
| N-(4-Chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide | 4-Chlorobenzothiazole | C11H9ClN2OS | Not reported | Solid (95% purity) | Research chemical |
Research Findings and Mechanistic Insights
- Thiazole vs. Benzothiazole : The thiazole ring in the target compound may engage in hydrogen bonding or π-π interactions in biological systems, similar to benzothiazole derivatives. However, benzothiazoles (e.g., ) often exhibit enhanced metabolic stability due to increased lipophilicity .
- Bromine vs. Chlorine Substituents : The 3-bromophenyl group in the target compound offers greater steric bulk and electronegativity compared to cyprofuram’s 3-chlorophenyl group, which could modulate receptor binding or toxicity profiles .
- Amine Substituents : The methyl-thiazolyl group in the target compound may confer unique pharmacokinetic properties compared to diethylamine derivatives (), which are more lipophilic and less polar .
Chemical Reactions Analysis
Reactivity of the Cyclopropane Ring
The cyclopropane ring’s high ring strain (~27 kcal/mol) predisposes it to ring-opening reactions. Key reaction pathways include:
For example, cyclopropane carboxamides with aryl substituents undergo regioselective ring-opening under acidic conditions to form carbocations, which can trap nucleophiles like water or alcohols .
Transformations Involving the 3-Bromophenyl Group
The bromine atom at the meta position of the phenyl ring enables cross-coupling reactions and nucleophilic substitutions:
Suzuki-Miyaura Coupling
-
Conditions: Pd(PPh₃)₄, base (K₂CO₃), boronic acid, solvent (toluene/ethanol).
-
Product: 3-Substituted phenyl derivatives (e.g., biphenyls, heteroaryl analogs) .
Nucleophilic Aromatic Substitution
Amide and Thiazole Reactivity
The N-methyl-N-thiazolyl carboxamide group participates in:
Hydrolysis Reactions
N-Alkylation/Functionalization
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Conditions: Alkyl halides, K₂CO₃, DMF.
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Product: Quaternary ammonium derivatives.
Thiazole Ring Modifications
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Electrophilic Substitution: Nitration or halogenation at C5 of the thiazole .
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Pd, Cu) .
Stability and Reaction Optimization
Q & A
Q. What are the established synthetic routes for preparing 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl-cyclopropanecarboxamide, and how do reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via cyclopropanation of precursor alkenes followed by carboxamide functionalization. For example, describes a related cyclopropane synthesis using a two-step process: (1) preparation of a cycloprop-2-ene intermediate via POCl3-mediated condensation, and (2) regioselective ring-opening with a thiazole derivative. Key factors include stoichiometry (e.g., 4.0 equiv. of nucleophile for optimal substitution ), solvent polarity (e.g., DMSO/water for recrystallization ), and temperature control (reflux at 90°C for 3 hours to ensure complete reaction ). Yield optimization often requires adjusting equivalents of reagents and purification via silica gel chromatography .
Q. How is the stereochemical configuration of the cyclopropane ring confirmed, and what analytical techniques are critical for structural validation?
- Methodological Answer: X-ray crystallography is the gold standard for unambiguous stereochemical assignment, as demonstrated in for a related N-(thiazol-2-yl)cyclopropanecarboxamide. For preliminary analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity of substituents. High-resolution mass spectrometry (HRMS) and FT-IR are used to confirm molecular weight and functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide moiety) .
Advanced Research Questions
Q. What computational strategies are employed to predict the biological activity or binding affinity of this compound, and how do they align with experimental data?
- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties and reactive sites, while molecular docking (AutoDock Vina) predicts interactions with biological targets like enzymes or receptors. highlights the use of Hirshfeld surface analysis to map intermolecular interactions, which can guide mutagenesis studies or SAR optimization. Discrepancies between computational predictions and in vitro assays (e.g., IC50 values) may arise from solvation effects or protein flexibility, necessitating free-energy perturbation (FEP) simulations for refinement .
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer: Contradictions often stem from variability in assay conditions (e.g., cell line specificity, incubation time). A meta-analysis approach should standardize data using metrics like pIC50 or % inhibition normalized to controls. For example, shows that bromophenyl-substituted carboxamides exhibit divergent activity in kinase inhibition assays depending on solvent (DMSO vs. PBS). Rigorous statistical tools (e.g., ANOVA with post-hoc Tukey tests) and replication in orthogonal assays (e.g., SPR vs. fluorescence polarization) are critical to validate findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
